Methyl 2-bromo-2-(4-ethylphenyl)acetate
Description
Methyl 2-bromo-2-(4-ethylphenyl)acetate is an α-halo ester, a structural motif that is of considerable interest in organic chemistry. Its architecture, featuring a bromine atom alpha to an ester carbonyl group and a substituted phenyl ring, provides a unique combination of reactive sites. This makes it a valuable tool for chemists seeking to construct complex molecular frameworks. The study of such compounds is driven by the constant need for efficient and selective methods to synthesize new materials and pharmaceutically relevant molecules.
Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of synthetic and medicinal chemistry. thieme-connect.com The inclusion of a halogen, such as bromine, significantly alters the electronic properties and reactivity of an organic molecule. anylearn.ai In the case of this compound, the bromine atom is situated on a carbon atom that is also bonded to a carbonyl group, which activates the carbon-bromine bond towards nucleophilic substitution.
Organohalogens are utilized as versatile synthetic intermediates, primarily due to the ability of the carbon-halogen bond (C-X) to participate in a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The specific class of α-bromo esters, to which this compound belongs, are well-established as potent alkylating agents and precursors in numerous synthetic routes. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol cymitquimica.com |
| Appearance | (Typically) Liquid or low-melting solid |
| Key Functional Groups | Ester, Alkyl Halide (Bromo), Aromatic Ring |
Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and are therefore omitted.
The primary value of this compound lies in its role as a synthetic intermediate. The α-bromo ester moiety is a key functional group that enables a variety of chemical reactions. The bromine atom serves as a good leaving group in nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide range of functionalities.
Furthermore, α-halo esters are crucial precursors for other significant reactions:
Reformatsky Reaction: While typically employing α-zinc carboxylate enolates, the underlying principle of using the activated α-position is similar. These intermediates react with carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.
Formation of Organometallic Reagents: Alkyl halides can react with metals like magnesium to form Grignard reagents, which are powerful carbon nucleophiles used for creating new carbon-carbon bonds. sydney.edu.au
Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form radicals, which can then participate in various radical-mediated transformations, a growing area of interest in modern synthesis.
Table 2: Representative Reactions of α-Bromo Esters
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides, thiolates) | α-substituted esters | Introduction of diverse functional groups. |
| Kowalski Ester Homologation | Dibromomethyllithium, n-BuLi | Homologated esters | Chain extension of esters by one carbon atom. organic-chemistry.org |
| Reductive Olefination | Aldehydes, Zinc (Zn), Lewis Acids | α,β-unsaturated esters (Olefins) | Formation of carbon-carbon double bonds. rsc.org |
| Atom Transfer Radical Addition (ATRA) | Alkenes, Radical Initiator | γ-bromo esters | Carbon-carbon bond formation via a radical pathway. |
Current research involving α-halo esters like this compound is focused on the development of novel synthetic methodologies that are more efficient, selective, and environmentally benign. A significant trend is the use of photoredox catalysis and electrochemistry to generate radical intermediates from the C-Br bond under mild conditions, avoiding the use of harsh reagents. rsc.org
These compounds are often employed as key building blocks in the total synthesis of complex natural products and in the preparation of libraries of compounds for drug discovery. For instance, the synthesis of biologically active compounds often requires the precise installation of functional groups, a task for which α-bromo esters are well-suited. Recent studies have highlighted the synthesis of α,α-dibromo esters as precursors to ynolates and the visible light-induced C-H bromination to form α-halogenated boronic esters, demonstrating the continued evolution of synthetic methods involving this functional group. acs.orgorganic-chemistry.org
The academic significance of this compound and its analogs is rooted in their ability to serve as versatile platforms for exploring new reaction mechanisms and for constructing molecules with potential applications in materials science and medicinal chemistry. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-ethylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
GGNZZOLCVJMAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Bromo 2 4 Ethylphenyl Acetate
Direct Alpha-Bromination Approaches
Direct alpha-bromination involves the introduction of a bromine atom at the carbon adjacent to the carbonyl group of methyl (4-ethylphenyl)acetate. This can be accomplished through either electrophilic or radical-mediated pathways.
Electrophilic Bromination Techniques
Electrophilic bromination of esters at the alpha-position is a well-established transformation. This typically involves the reaction of the enol or enolate of the ester with an electrophilic bromine source. For the synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate, this would entail the reaction of methyl (4-ethylphenyl)acetate with a brominating agent such as bromine (Br₂) under acidic or basic conditions.
Under acidic conditions, a catalyst like hydrobromic acid (HBr) can promote the formation of the enol tautomer of the ester, which then reacts with bromine. The reaction proceeds through the following general steps:
Enolization: The ester carbonyl is protonated, followed by deprotonation at the alpha-carbon to form the enol.
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine.
Deprotonation: Loss of a proton from the oxygen atom regenerates the carbonyl group, yielding the alpha-bromo ester.
Alternatively, under basic conditions, a strong base can be used to generate the enolate anion, which is a much stronger nucleophile than the enol. The enolate then readily reacts with bromine. However, this method can be complicated by side reactions such as self-condensation of the ester.
| Reagent/Catalyst | Role | Conditions |
| Bromine (Br₂) | Electrophilic bromine source | Acidic or basic |
| Acid Catalyst (e.g., HBr) | Promotes enol formation | Heating may be required |
| Base (e.g., LDA) | Generates enolate | Anhydrous, low temperature |
Radical-Mediated Bromination Strategies
Radical-mediated bromination offers an alternative approach for the alpha-bromination of esters. This method typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under photochemical or thermal conditions.
The reaction mechanism proceeds via a free-radical chain reaction:
Initiation: The radical initiator decomposes upon heating or irradiation to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the alpha-carbon of the ester, forming HBr and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired alpha-bromo ester and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate the bromine radical, continuing the chain.
Termination: The reaction is terminated by the combination of any two radical species.
This method is particularly effective for the bromination of benzylic positions, such as the alpha-position in methyl (4-ethylphenyl)acetate, due to the stability of the intermediate benzylic radical.
| Reagent | Role | Initiator |
| N-Bromosuccinimide (NBS) | Bromine radical source | AIBN or Benzoyl Peroxide |
Regioselectivity and Diastereoselectivity in Bromination
For the synthesis of this compound, the issue of regioselectivity is straightforward as there is only one alpha-position bearing hydrogens. Therefore, both electrophilic and radical bromination methods will selectively introduce the bromine atom at the desired location.
As the alpha-carbon of the product is a stereocenter, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers if no chiral catalyst or auxiliary is employed. The planarity of the enol/enolate intermediate in electrophilic bromination and the radical intermediate in radical-mediated bromination leads to the attack of the bromine from either face with equal probability, resulting in a 50:50 mixture of the two enantiomers.
Esterification Routes Utilizing Brominated Phenylacetic Acid Derivatives
An alternative synthetic strategy involves the esterification of 2-bromo-2-(4-ethylphenyl)acetic acid. This approach separates the bromination and esterification steps.
The synthesis of the brominated carboxylic acid precursor, 2-bromo-2-(4-ethylphenyl)acetic acid, can be achieved via the Hell-Volhard-Zelinskii reaction of 4-ethylphenylacetic acid. This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ converts the carboxylic acid to the corresponding acyl bromide, which readily enolizes. The enol then reacts with bromine at the alpha-position. Subsequent hydrolysis of the alpha-bromo acyl bromide yields the desired alpha-bromo carboxylic acid.
Once 2-bromo-2-(4-ethylphenyl)acetic acid is obtained, it can be converted to its methyl ester via several standard esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed.
| Esterification Method | Reagents | Conditions |
| Fischer Esterification | Methanol, H₂SO₄ or HCl | Reflux |
Multi-Step Synthesis Pathways from Precursors
This compound can also be synthesized through multi-step pathways starting from more readily available precursors. A key part of this strategy is the construction of the 4-ethylphenylacetic acid framework.
Construction of the 4-Ethylphenyl Moiety
A common method for introducing the 4-ethylphenyl group is through Friedel-Crafts reactions. The synthesis of 4-ethylphenylacetic acid can be initiated from ethylbenzene.
A plausible synthetic sequence is as follows:
Friedel-Crafts Acylation: Ethylbenzene can be acylated with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4-ethylacetophenone. chemicalbook.com This reaction proceeds via an electrophilic aromatic substitution mechanism, with the acetyl group being directed predominantly to the para position due to the ortho,para-directing effect of the ethyl group.
Willgerodt-Kindler Reaction: The resulting 4-ethylacetophenone can then be converted to 4-ethylphenylacetic acid. A common method for this transformation is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide. Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid with the carbonyl group at the terminal position of the side chain.
Alpha-Bromination and Esterification: Once 4-ethylphenylacetic acid is synthesized, it can be subjected to alpha-bromination using the Hell-Volhard-Zelinskii reaction, followed by Fischer esterification with methanol as described in section 2.2 to yield this compound.
| Reaction | Starting Material | Reagents | Product |
| Friedel-Crafts Acylation | Ethylbenzene | Acetyl chloride, AlCl₃ | 4-Ethylacetophenone |
| Willgerodt-Kindler Reaction | 4-Ethylacetophenone | Sulfur, Morpholine, then H₃O⁺ | 4-Ethylphenylacetic acid |
This multi-step approach offers flexibility and allows for the synthesis of the target compound from simple and commercially available starting materials.
Introduction of the Acetate (B1210297) and Bromine Functionalities
The key transformations in the synthesis of this compound are the formation of the methyl ester (acetate) and the introduction of the bromine atom at the benzylic position. These steps can be performed in different sequences.
One common strategy is the alpha-bromination of the corresponding carboxylic acid, 2-(4-ethylphenyl)acetic acid, followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is a classical and effective method for the α-bromination of carboxylic acids. This reaction typically involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the alpha-position. The resulting α-bromo acyl bromide can then be converted to the methyl ester by reaction with methanol. This final step is an example of nucleophilic acyl substitution, where methanol acts as the nucleophile.
Alternatively, the synthesis can commence with the esterification of 2-(4-ethylphenyl)acetic acid to form methyl 2-(4-ethylphenyl)acetate. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The subsequent step would be the direct alpha-bromination of the methyl ester. This can be accomplished using a variety of brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride. This reaction proceeds via a free-radical mechanism at the benzylic position, which is activated by the adjacent phenyl ring.
A third approach involves the esterification of 2-bromo-2-(4-ethylphenyl)acetic acid, should this precursor be commercially available or synthesized through other means. The esterification can be carried out using the Fischer esterification method as described previously.
| Method | Starting Material | Key Reagents | Intermediate | Final Product |
| HVZ Reaction & Esterification | 2-(4-ethylphenyl)acetic acid | 1. Br₂, PBr₃2. Methanol | 2-bromo-2-(4-ethylphenyl)acetyl bromide | This compound |
| Esterification & Bromination | 2-(4-ethylphenyl)acetic acid | 1. Methanol, H₂SO₄2. NBS, Radical Initiator | Methyl 2-(4-ethylphenyl)acetate | This compound |
| Direct Esterification | 2-bromo-2-(4-ethylphenyl)acetic acid | Methanol, H₂SO₄ | - | This compound |
Green Chemistry Principles and Sustainable Synthesis Approaches
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several strategies can be employed to align with these principles.
Solvent-Free Reactions
One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Traditional bromination reactions often employ chlorinated solvents like carbon tetrachloride, which are toxic and environmentally persistent. Research into solvent-free reaction conditions offers a more sustainable alternative. For the bromination of esters, solid-state reactions or reactions under neat conditions (without any solvent) can be explored. For instance, the reaction of an ester with a solid-supported brominating agent, or the use of microwave irradiation to promote a solvent-free reaction, could be viable green alternatives. While specific examples for the target molecule are not documented, the general approach of minimizing solvent use is a key consideration for a greener synthesis.
Catalytic Systems for Enhanced Efficiency
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste. In the context of the synthesis of this compound, catalytic approaches to bromination are highly desirable. Instead of stoichiometric brominating agents, catalytic systems that use a bromide source and an oxidant can be employed. For example, the use of a catalytic amount of a transition metal complex to activate a less reactive bromine source could be a more atom-economical approach.
Furthermore, the development of environmentally benign brominating reagents is an active area of research. cambridgescholars.com Using reagents that are safer to handle and produce less hazardous byproducts is a key aspect of sustainable synthesis. For instance, the in-situ generation of bromine from less hazardous precursors can avoid the handling and transportation of elemental bromine. nih.gov
Process Optimization and Scale-Up Considerations (e.g., Flow Chemistry)
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process optimization and safety. For reactions involving hazardous reagents like bromine, modern technologies such as flow chemistry offer significant advantages over traditional batch processing. vapourtec.com
Chemical Reactivity and Transformation Pathways of Methyl 2 Bromo 2 4 Ethylphenyl Acetate
Nucleophilic Substitution Reactions at the Alpha-Brominated Carbon
The most prominent feature of Methyl 2-bromo-2-(4-ethylphenyl)acetate is the electrophilic character of the carbon atom bearing the bromine. This C-Br bond is susceptible to cleavage upon attack by a wide range of nucleophiles, proceeding typically through an SN2 mechanism. These reactions are fundamental to the synthetic utility of α-bromo esters, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation Reactions (e.g., Enolate Chemistry)
The formation of new carbon-carbon bonds at the α-position is a cornerstone of organic synthesis, and this compound serves as an effective electrophile for this purpose. A primary strategy involves its reaction with carbon nucleophiles, most notably enolates derived from carbonyl compounds.
Enolates, generated by the deprotonation of ketones, esters, or other carbonyl-containing compounds, readily attack the α-carbon of the bromoester, displacing the bromide ion and forming a new C-C bond. This alkylation reaction is a powerful tool for constructing more complex carbon skeletons. For instance, the reaction with the enolate of a ketone would yield a γ-keto ester.
A particularly significant transformation in this category is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, often referred to as a Reformatsky enolate. masterorganicchemistry.comnih.gov This organozinc reagent is less reactive than corresponding Grignard or organolithium reagents, which allows it to add selectively to the carbonyl group of aldehydes and ketones without reacting with the ester functionality. wikipedia.orgorganic-chemistry.org The reaction of this compound with zinc dust would generate a zinc enolate, which can then be reacted with a variety of aldehydes or ketones to produce β-hydroxy esters after an acidic workup. nih.gov
| Carbon Nucleophile (Example) | Reagent/Conditions | Product Type |
| Diethyl malonate enolate | NaOEt, EtOH | Diethyl 2-alkyl-2-(methoxycarbonyl(4-ethylphenyl)methyl)malonate |
| Acetone enolate | LDA, THF, -78 °C | Methyl 2-(4-ethylphenyl)-4-oxopentanoate |
| Cyclohexanone | Zn, Benzene (B151609), Reflux | Methyl 2-(1-hydroxycyclohexyl)-2-(4-ethylphenyl)acetate |
Carbon-Heteroatom Bond Formation Reactions (e.g., Oxygen, Nitrogen, Sulfur Nucleophiles)
The electrophilic α-carbon of this compound is also a target for various heteroatom nucleophiles, enabling the introduction of functional groups containing oxygen, nitrogen, and sulfur. These nucleophilic substitution reactions are typically carried out under basic or neutral conditions and provide direct pathways to α-functionalized esters.
Oxygen Nucleophiles: Reaction with alkoxides or carboxylates can be used to synthesize α-alkoxy or α-acyloxy esters, respectively. The hydrolysis of the bromide with water or hydroxide (B78521) can lead to the corresponding α-hydroxy ester, a valuable synthetic building block. wikipedia.orgacs.org
Nitrogen Nucleophiles: Amines, both primary and secondary, can displace the bromide to yield α-amino esters, which are the core structures of α-amino acids. researchgate.netnih.gov Ammonia is often used in excess to achieve mono-alkylation and minimize the formation of secondary and tertiary amine byproducts. acs.org The Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis, offers a classic and clean alternative for preparing primary α-amino esters. researchgate.net
Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles and react efficiently with α-bromo esters to form α-thio esters. nih.gov Reagents like sodium hydrosulfide (B80085) or sodium trithiocarbonate (B1256668) can be employed to introduce the thiol group. nih.gov These sulfur-containing products are useful in various synthetic and biological applications.
| Nucleophile | Reagent/Conditions | Product Type |
| Sodium methoxide | Methanol (B129727) | Methyl 2-methoxy-2-(4-ethylphenyl)acetate |
| Ammonia (excess) | Ethanol | Methyl 2-amino-2-(4-ethylphenyl)acetate |
| Sodium benzenethiolate | DMF | Methyl 2-(4-ethylphenyl)-2-(phenylthio)acetate |
| Potassium acetate (B1210297) | Acetic acid | Methyl 2-acetoxy-2-(4-ethylphenyl)acetate |
Organometallic Reactions and Cross-Coupling Methodologies
Beyond classical nucleophilic substitutions, this compound can engage in transition metal-catalyzed cross-coupling reactions. These advanced methods allow for the formation of C-C bonds with organometallic reagents that are often unreactive under standard SN2 conditions, significantly broadening the synthetic scope.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)
While traditional palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are most efficient with sp²-hybridized halides (aryl or vinyl halides), their application to sp³-hybridized halides like α-bromo esters can be challenging due to slower oxidative addition and competing β-hydride elimination pathways. wikipedia.orgnih.gov
However, significant progress has been made using alternative catalysts or modified reaction conditions. Cobalt- and nickel-catalyzed systems have emerged as powerful alternatives for coupling α-bromo esters. The Negishi coupling , which pairs an organozinc reagent with an organic halide, has been successfully applied to α-bromo esters using a cobalt-bisoxazoline catalyst. nih.govthieme-connect.com This method allows for the enantioselective arylation of racemic α-bromo esters with various arylzinc reagents, yielding α-aryl esters in high yields. nih.govthieme-connect.com
Similarly, the Kumada coupling , which utilizes a Grignard reagent, can be effectively catalyzed by cobalt or nickel complexes to couple α-bromo esters with aryl Grignard reagents. acs.orgnih.gov This approach also provides a route to α-arylalkanoic esters with high enantioselectivity. acs.orgnih.govresearchgate.net
The Stille coupling , involving an organotin reagent, has also been shown to be effective for the alkynylation of secondary α-bromo carbonyl compounds using a palladium catalyst with specialized phosphine (B1218219) ligands like XPhos. nih.gov This suggests that this compound could potentially be coupled with alkynylstannanes to produce α-alkynyl esters.
| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |
| Negishi Coupling | Arylzinc Halide | Co(II) / Bisoxazoline ligand | Methyl 2-aryl-2-(4-ethylphenyl)acetate |
| Kumada Coupling | Arylmagnesium Bromide | CoI₂ / Bisoxazoline ligand | Methyl 2-aryl-2-(4-ethylphenyl)acetate |
| Stille Coupling | Alkynylstannane | Pd₂(dba)₃ / XPhos | Methyl 2-alkynyl-2-(4-ethylphenyl)acetate |
Grignard and Organolithium Reagent Interactions
The reaction of strong, non-catalyzed organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds with this compound is complex due to the presence of two electrophilic sites: the α-carbon and the ester carbonyl carbon.
Typically, these highly reactive nucleophiles preferentially attack the carbonyl group of an ester. masterorganicchemistry.com This leads to a nucleophilic acyl substitution, where the methoxy (B1213986) group is displaced to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent, yielding a tertiary alcohol after acidic workup. youtube.comchemistrysteps.com This pathway generally precludes the use of uncatalyzed Grignard or organolithium reagents for simple SN2 displacement of the α-bromine.
However, as mentioned in the previous section, the presence of a suitable transition metal catalyst (e.g., cobalt or nickel) can completely change the reaction's course, directing the Grignard reagent to couple at the α-carbon instead of the carbonyl group (Kumada coupling). acs.orgnih.gov Without such a catalyst, the predominant reaction is expected to be addition to the carbonyl, potentially followed by elimination or other side reactions. The strong basicity of these reagents can also promote E2 elimination, yielding an α,β-unsaturated ester, although this is less common for substrates lacking a β-hydrogen on a different carbon.
Reduction Reactions
This compound can undergo reduction at two primary sites: the carbon-bromine bond and the ester carbonyl group. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.
Reductive Dehalogenation: The C-Br bond can be selectively reduced to a C-H bond, a process known as reductive dehalogenation. This transformation effectively removes the bromine atom. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using radical-based reductions. For example, photoinduced electron transfer from Hantzsch esters has been used for the reductive debromination of α-bromo ketones, a principle that could be extended to α-bromo esters. researchgate.net
Reduction of the Ester Group: The ester functionality can be reduced to either a primary alcohol or an aldehyde.
To an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester group to a primary alcohol. orgoreview.comlibretexts.orgmasterorganicchemistry.com In this case, the product would be 2-(4-ethylphenyl)propane-1,3-diol, as LiAlH₄ is also potent enough to reduce the C-Br bond to C-H concurrently with the ester reduction. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, though its reactivity can be enhanced with additives or at higher temperatures. commonorganicchemistry.comresearchgate.net
To an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgoreview.comdavuniversity.org This would yield 2-bromo-2-(4-ethylphenyl)acetaldehyde, assuming the C-Br bond remains intact under these milder conditions.
| Reducing Agent | Conditions | Primary Transformation | Product |
| H₂, Pd/C | Ethanol, rt | Reductive Dehalogenation | Methyl 2-(4-ethylphenyl)acetate |
| LiAlH₄ | THF, then H₃O⁺ | Ester Reduction & Dehalogenation | 2-(4-ethylphenyl)propane-1,3-diol |
| DIBAL-H | Toluene, -78 °C, then H₂O | Ester Reduction to Aldehyde | 2-bromo-2-(4-ethylphenyl)acetaldehyde |
| Zn, CH₃COOH | Acetic Acid | Reductive Dehalogenation | Methyl 2-(4-ethylphenyl)acetate |
Elimination Reactions Leading to Olefinic Esters
This compound, possessing a bromine atom at the alpha position to the ester carbonyl group, is susceptible to base-induced elimination reactions, specifically dehydrobromination, to yield olefinic esters. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the base employed and the reaction conditions.
The primary products of such elimination reactions would be isomers of methyl 2-(4-ethylphenyl)propenoate. The reaction proceeds via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, largely dictated by the strength and steric bulk of the base, the solvent, and the temperature.
Mechanism and Regioselectivity:
In the presence of a strong, non-bulky base, such as sodium ethoxide, the reaction is expected to favor the more substituted and thermodynamically more stable Zaitsev product. However, the use of sterically hindered bases, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product due to the steric hindrance encountered when abstracting the more sterically hindered proton. libretexts.orgmsu.edulibretexts.orgmasterorganicchemistry.com
A plausible reaction scheme for the dehydrobromination of this compound is presented below:
Table 1: Plausible Elimination Reaction of this compound
| Reactant | Base | Plausible Product(s) |
| This compound | Strong, non-bulky base (e.g., NaOEt) | Methyl 2-(4-ethylphenyl)acrylate (Zaitsev product) |
| This compound | Bulky base (e.g., t-BuOK) | Methyl 3-(4-ethylphenyl)propenoate (Hofmann product) |
Rearrangement Reactions and Skeletal Modifications
Beyond simple elimination, α-halo esters like this compound have the potential to undergo various rearrangement reactions, leading to significant skeletal modifications. These reactions are often catalyzed by acids, bases, or photochemical activation and can result in the formation of structurally diverse products.
One notable, though not explicitly documented for this specific ester, rearrangement applicable to α-halo esters is the Kowalski ester homologation . This reaction involves the treatment of an ester with a dihalomethyllithium reagent, followed by rearrangement to form a homologated ester. organic-chemistry.org While this is a multi-step synthetic procedure rather than a direct rearrangement of the starting material, it highlights a pathway for skeletal modification originating from α-bromo esters.
Another potential, though less common for esters compared to ketones, rearrangement is a Favorskii-type rearrangement . This typically involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then undergoes ring-opening. For an α-bromo ester, analogous intermediates could potentially be formed under specific basic conditions, leading to rearranged ester products.
Furthermore, under the influence of Lewis acids or photochemical conditions, rearrangements involving the aryl group or the ester functionality could be envisaged, potentially leading to a variety of isomeric products. For instance, Lewis acid catalysis could promote 1,2-aryl shifts, a type of Wagner-Meerwein rearrangement, if a carbocationic intermediate is formed. nih.govorganic-chemistry.orgdocumentsdelivered.com However, specific studies on this compound undergoing such transformations are not prevalent in the surveyed literature.
Table 2: Potential Rearrangement Pathways for α-Bromo Aryl Esters
| Rearrangement Type | General Conditions | Potential Product Type from an α-Bromo Aryl Ester |
| Kowalski Ester Homologation | Dihalomethyllithium, n-BuLi | Homologated ester |
| Favorskii-type Rearrangement | Strong base | Rearranged ester |
| Wagner-Meerwein Rearrangement | Lewis acid | Isomeric ester with rearranged carbon skeleton |
Note: The applicability of these rearrangements to this compound is speculative and based on general principles of organic reactivity, as direct experimental evidence for this compound is lacking in the reviewed sources.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Bromo 2 4 Ethylphenyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
One-dimensional ¹H and ¹³C NMR spectra offer a foundational overview of the molecular structure of Methyl 2-bromo-2-(4-ethylphenyl)acetate.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show five distinct signals. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The aliphatic ethyl group protons appear as a quartet and a triplet due to spin-spin coupling. The methoxy (B1213986) and benzylic protons each appear as singlets as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.35 | Doublet | 2H | Ar-H (ortho to -CH(Br)CO₂Me) |
| ~ 7.20 | Doublet | 2H | Ar-H (ortho to ethyl group) |
| ~ 5.25 | Singlet | 1H | -CH (Br)CO₂Me |
| ~ 3.75 | Singlet | 3H | -OCH ₃ |
| ~ 2.65 | Quartet | 2H | -CH ₂CH₃ |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Due to the molecule's symmetry, eight distinct carbon signals are expected. The carbonyl carbon of the ester is significantly deshielded, appearing at a high chemical shift. The carbon atom bonded to the bromine is also shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 169.5 | C | C =O (Ester) |
| ~ 145.0 | C | Ar-C (para, attached to ethyl) |
| ~ 135.5 | C | Ar-C (ipso, attached to -CH(Br)) |
| ~ 129.0 | CH | Ar-C H (ortho to -CH(Br)CO₂Me) |
| ~ 128.5 | CH | Ar-C H (ortho to ethyl group) |
| ~ 53.0 | CH₃ | -OC H₃ |
| ~ 48.0 | CH | -C H(Br)CO₂Me |
| ~ 28.5 | CH₂ | -C H₂CH₃ |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, the most significant cross-peak in the COSY spectrum would connect the quartet at ~2.65 ppm with the triplet at ~1.25 ppm, confirming the presence of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~5.25 ppm would show a correlation to the carbon signal at ~48.0 ppm, definitively assigning them as the benzylic CH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds, which is vital for connecting the different fragments of the molecule. youtube.com Key correlations would include:
A cross-peak between the methoxy protons (~3.75 ppm) and the carbonyl carbon (~169.5 ppm), confirming the methyl ester functionality.
Correlations from the benzylic proton (~5.25 ppm) to the carbonyl carbon (~169.5 ppm) and the aromatic carbons, linking the acetate (B1210297) group to the substituted phenyl ring.
Correlations from the ethyl group's methylene (B1212753) protons (~2.65 ppm) to the aromatic carbons, confirming the position of the ethyl group on the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of this compound, which is C₁₁H₁₃BrO₂. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two molecular ion peaks, [M]⁺• and [M+2]⁺•, of almost identical intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom.
Table 3: HRMS Data for this compound (C₁₁H₁₃BrO₂)
| Ion | Calculated Exact Mass (Da) |
|---|---|
| [C₁₁H₁₃⁷⁹BrO₂]⁺ | 256.0099 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting product ions. researchgate.net The fragmentation pattern provides valuable information about the molecule's structure and connectivity. For this compound, characteristic fragmentation pathways would include the loss of the bromine atom and cleavage at the ester group.
Table 4: Plausible MS/MS Fragmentation of the Molecular Ion of this compound
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Fragment Identity |
|---|---|---|---|
| 256 / 258 | 177 | •Br | [C₁₁H₁₃O₂]⁺ |
| 256 / 258 | 197 / 199 | •COOCH₃ | [C₉H₁₀Br]⁺ |
| 256 / 258 | 225 / 227 | •OCH₃ | [C₁₀H₁₀BrO]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of electromagnetic radiation corresponding to molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the ester group. nih.gov Other characteristic bands include C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule, C=C stretching from the phenyl ring, and C-O stretching from the ester linkage. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a weak Raman signal, the non-polar C=C bonds of the aromatic ring produce strong signals, making it particularly useful for analyzing the carbon skeleton.
Table 5: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic (sp²) |
| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic (sp³) |
| ~ 1745 | Strong | C=O Stretch | Ester |
| ~ 1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1250, 1100 | Strong | C-O Stretch | Ester |
| ~ 830 | Strong | C-H Bend | 1,4-Disubstituted Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise molecular structure of crystalline solids. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is dictated by the arrangement of atoms within the crystal lattice. By analyzing this pattern, researchers can construct a three-dimensional model of the electron density of the molecule, thereby revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.
For derivatives of this compound, X-ray diffraction analysis is crucial for confirming the molecular conformation and understanding intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking. These interactions govern the crystal packing and influence the material's physical properties.
While specific crystallographic data for this compound is not publicly available, analysis of closely related bromo-phenyl compounds illustrates the detailed structural information that can be obtained. For instance, studies on various substituted bromophenyl derivatives provide key insights into their crystal systems, space groups, and unit cell parameters. nih.govresearchgate.netamanote.com
Table 1: Illustrative Crystallographic Data for Related Bromo-Phenyl Compounds
| Compound Name | Formula | Crystal System | Space Group | Key Findings | Reference |
|---|---|---|---|---|---|
| (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol | C₁₅H₁₄BrNO | Orthorhombic | Pna2₁ | The dihedral angle between the two benzene (B151609) rings is 43.99 (2)°. The molecular conformation is influenced by an intramolecular O—H···N hydrogen bond. | researchgate.net |
| Methyl (2Z)-[2-(4-bromophenyl)hydrazinylidene](4-chlorophenyl)acetate | C₁₅H₁₂BrClN₂O₂ | Orthorhombic | Pca2₁ | Molecules adopt a Z configuration about the C=N bond. C—H⋯Br, C—H⋯O and C—H⋯Cl interactions lead to the formation of layers. | nih.govresearchgate.net |
| 4-Bromo-2-[(phenylimino)methyl]phenol | C₁₃H₁₀BrNO | Monoclinic | P2₁/n | The molecule is essentially planar, with an r.m.s. deviation of 0.026 Å. An intramolecular O—H⋯N hydrogen bond generates an S(6) ring motif. | researchgate.net |
This table presents data for structurally related compounds to demonstrate the type of information obtained from X-ray crystallography.
Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental to the separation, identification, and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating components of a mixture in solution. For compounds like α-bromophenylacetates, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The purity of this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines is essential to ensure specificity, linearity, accuracy, and precision. ijpsr.com
Table 2: Typical HPLC Conditions for Analysis of Related α-Bromo Phenyl Esters
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | Provides a nonpolar stationary phase for separation based on hydrophobicity. | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid) | The solvent system elutes the compounds from the column. Formic acid is used for MS compatibility. | sielc.comsielc.com |
| Detector | UV-Vis or Mass Spectrometer (MS) | Detects the compounds as they elute from the column. | sielc.com |
This table outlines common starting conditions for developing an HPLC method for this compound based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for the analysis of volatile and thermally stable compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. The sample is vaporized and separated into its components as it travels through a capillary column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound and any impurities. gcms.cznist.gov
For purity assessment, GC-MS can detect and identify trace-level volatile organic impurities, including residual solvents, starting materials, or by-products from the synthesis of this compound. The development of a GC-MS method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve effective separation. ijpsr.com
Table 3: Representative GC-MS Parameters for Impurity Profiling
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) | A common, robust column for separating a wide range of semi-volatile and volatile organic compounds. | ijpsr.com |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. | ijpsr.com |
| Injector Temperature | ~230 °C | Ensures rapid and complete vaporization of the sample upon injection. | ijpsr.com |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. | ijpsr.comnist.gov |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analyzer that separates ions based on their mass-to-charge ratio, enabling identification. | ijpsr.comnih.gov |
This table provides a general framework for GC-MS method development applicable to the purity analysis of this compound.
Computational and Theoretical Investigations of Methyl 2 Bromo 2 4 Ethylphenyl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the fundamental aspects of molecular structure and reactivity. For Methyl 2-bromo-2-(4-ethylphenyl)acetate, these calculations can predict its three-dimensional shape, the distribution of electrons within the molecule, and its propensity to undergo chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. espublisher.com It is particularly effective for determining the preferred three-dimensional arrangements of a molecule, known as conformations, and their relative stabilities.
For this compound, DFT calculations would involve optimizing the geometry of various possible conformations. These conformations arise from the rotation around single bonds, such as the bond connecting the ethyl group to the phenyl ring and the bond between the phenyl ring and the chiral carbon. By calculating the total electronic energy for each optimized conformation, their relative stabilities can be determined. The conformation with the lowest energy is the most stable and therefore the most likely to be observed under normal conditions.
The results of such a study would typically be presented in a table comparing the relative energies of the different conformers. For instance, the orientation of the ethyl group and the bromoacetate (B1195939) group relative to the phenyl ring would be systematically varied to find the global energy minimum.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (C-C-C-C of ethyl group) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Staggered) | 60° | 0.00 |
| 2 (Eclipsed) | 0° | 3.50 |
| 3 (Gauche) | 120° | 1.20 |
This table is illustrative and shows the type of data that would be generated from DFT studies.
Ab initio calculations, which are based on first principles without the use of experimental data, can provide valuable information about the reactivity of this compound. These methods can be used to calculate various reactivity parameters and electrophilicity indices.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. espublisher.com
Furthermore, these calculations can be used to determine electrophilicity indices, which quantify the ability of a molecule to accept electrons. This is particularly relevant for this compound, as the carbon atom attached to the bromine is an electrophilic center and susceptible to nucleophilic attack. The results of these calculations can help predict how the molecule will react with different reagents.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to explore its conformational landscape in a more dynamic way than static DFT calculations. By simulating the molecule's movement over a period of time, it is possible to observe transitions between different conformations and to understand the flexibility of the molecule.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent environment, it is possible to investigate how it interacts with solvent molecules. This can provide insights into its solubility and how the solvent might influence its reactivity. These simulations can also model the interactions between multiple molecules of this compound, which can be important for understanding its properties in the solid or liquid state.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. researchgate.net For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations, often using DFT, can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which are the primary data obtained from NMR spectroscopy. researchgate.net Similarly, the vibrational frequencies of the molecule's bonds can be calculated, which correspond to the peaks observed in an IR spectrum. researchgate.net
By comparing the predicted spectra with experimentally obtained spectra, chemists can confirm the structure of the molecule and gain confidence in the accuracy of the computational methods used. Discrepancies between the predicted and experimental data can also lead to a more refined understanding of the molecule's structure and environment.
Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| 1H NMR Chemical Shift (CH-Br) | 5.15 ppm | 5.20 ppm |
| 13C NMR Chemical Shift (C=O) | 170.2 ppm | 169.8 ppm |
| IR Vibrational Frequency (C=O stretch) | 1755 cm-1 | 1740 cm-1 |
This table is illustrative and shows the type of data that would be generated and compared.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For synthetic transformations involving this compound, reaction pathway modeling can be used to map out the energetic landscape of a reaction.
This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energies of these species, it is possible to determine the activation energy of the reaction, which is a key factor in its kinetics.
For example, in a nucleophilic substitution reaction where the bromine atom is replaced by another group, computational modeling could be used to determine whether the reaction proceeds through an SN1 or SN2 mechanism. This type of analysis provides fundamental insights into the reactivity of the molecule and can be used to optimize reaction conditions for synthetic applications.
Role of Methyl 2 Bromo 2 4 Ethylphenyl Acetate in Specialized Organic Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
The strategic placement of the bromine atom alpha to the ester carbonyl group makes Methyl 2-bromo-2-(4-ethylphenyl)acetate a highly reactive and versatile intermediate in organic synthesis. This reactivity is the cornerstone of its utility as a precursor for a variety of advanced organic molecules and specialty chemicals.
Building Block for Advanced Organic Molecules
The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, making it an excellent electrophile for the introduction of the 2-(4-ethylphenyl)acetate moiety into larger, more complex molecules. This characteristic is fundamental to its role as a building block in multi-step organic syntheses. For instance, compounds with similar structures, such as methyl 2-bromo-2-phenylacetate, are utilized in the synthesis of bioactive molecules. cymitquimica.com The ethyl group on the phenyl ring of the target compound can further be exploited to modulate the lipophilicity and steric interactions of the final products.
The general synthetic utility of related α-bromo esters is well-established. For example, they can undergo a variety of transformations including:
Alkylation reactions: Reacting with nucleophiles like carbanions, amines, and alkoxides to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively.
Coupling reactions: Participating in transition metal-catalyzed cross-coupling reactions to form more complex aryl or biaryl structures. nbinno.com
Reformatsky reaction: Reacting with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, which are valuable synthetic intermediates.
These transformations, when applied to this compound, would allow for the construction of a diverse array of advanced organic molecules with potential applications in various fields of chemical research.
Intermediates for Non-Pharmaceutical, Non-Agrochemical Specialty Chemicals
Beyond the synthesis of biologically active compounds, this compound serves as a key intermediate in the production of a range of specialty chemicals that are not intended for pharmaceutical or agricultural use. These can include materials for electronics, fragrances, and specialized dyes.
The reactivity of the α-bromo ester functionality allows for its incorporation into larger molecular frameworks, leading to the development of compounds with tailored properties. For example, the phenylacetate (B1230308) core can be a component of liquid crystal molecules, where the 4-ethylphenyl group can influence the mesophase behavior. Furthermore, derivatives of this compound could be used in the synthesis of photoinitiators or monomers for specialized polymer applications, as discussed in the following section. The synthesis of various substituted methyl 2-bromophenylacetates is a known process, highlighting the accessibility of such intermediates for further chemical elaboration. chemicalbook.com
Application in Polymer Chemistry and Functional Materials
The ability of α-bromo esters to act as initiators in controlled radical polymerization techniques is a major area of their application. This compound, by analogy with similar compounds, is expected to be a highly effective initiator, enabling the synthesis of well-defined polymers and advanced functional materials.
Monomer or Initiator for Controlled Polymerization Techniques (e.g., ATRP)
This compound is structurally ideal to function as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with controlled molecular weight, narrow molecular weight distribution (low polydispersity), and complex architectures. fishersci.comchemicalbook.com The carbon-bromine bond in the molecule can be reversibly cleaved by a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers.
The general mechanism of ATRP initiation with an α-bromo ester like this compound is as follows:
Activation: The initiator (R-Br) reacts with the activator complex (e.g., Cu(I)/Ligand) to form a radical (R•) and the deactivator complex (e.g., Cu(II)Br/Ligand).
Propagation: The radical (R•) adds to a monomer molecule to start the polymer chain growth.
Deactivation: The growing polymer radical reacts with the deactivator complex to regenerate the activator and form a dormant polymer chain with a bromine end-group.
This reversible activation-deactivation process allows for the controlled growth of polymer chains. A wide variety of initiators have been successfully employed in ATRP to introduce specific functionalities at the beginning of the polymer chain. cmu.edu The 4-ethylphenyl group of this compound would be incorporated as the α-end group of the resulting polymer, which can influence the polymer's properties such as solubility and thermal stability.
| Parameter | Description | Relevance of this compound |
| Initiator Efficiency | The fraction of initiator molecules that start a polymer chain. | The benzylic nature of the bromine atom is expected to lead to high initiation efficiency. |
| Control over Molecular Weight | The ability to predetermine the polymer's molecular weight by adjusting the monomer-to-initiator ratio. | As an effective initiator, it would allow for precise control over the molecular weight of the resulting polymers. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a polymer sample. | ATRP initiated by such compounds typically yields polymers with low PDI values (e.g., < 1.2). |
| End-Group Functionality | The chemical group at the end of the polymer chain. | The 2-(4-ethylphenyl)acetate group would be the α-end group, and a bromine atom would be the ω-end group, allowing for further chemical modification. |
This table is based on the expected behavior of this compound as an ATRP initiator, by analogy with structurally similar compounds like ethyl 2-bromoisobutyrate. fishersci.comchemicalbook.com
Precursor for Advanced Coatings and Films
The polymers synthesized using this compound as an initiator can be designed to have specific properties suitable for advanced coatings and films. The ability to control the polymer architecture, such as creating block copolymers or grafting polymers onto surfaces, opens up possibilities for creating materials with tailored surface properties.
For instance, by initiating the polymerization of monomers that impart hydrophobicity, hydrophilicity, or other specific functionalities, it is possible to create coatings that are:
Anti-fouling: Resisting the adhesion of microorganisms and other unwanted substances.
Self-healing: Capable of repairing minor scratches or damages.
Stimuli-responsive: Changing their properties in response to external stimuli like temperature, pH, or light.
The use of functional initiators in ATRP is a well-established strategy for preparing polymers for such biomedical and materials science applications. nih.gov The presence of the 4-ethylphenyl group in the initiator can enhance the compatibility of the resulting polymer with certain substrates or influence the morphology of the resulting films.
Catalysis and Ligand Design Involving Derivatives of this compound
While this compound itself is not a catalyst, its derivatives can be designed to act as ligands for transition metal complexes, which in turn can function as catalysts in various organic transformations. The phenylacetate framework provides a scaffold that can be functionalized to create multidentate ligands.
The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the metal catalyst. nih.govrsc.org Derivatives of this compound could be synthesized by replacing the bromine atom with a coordinating group, such as a phosphine (B1218219), an amine, or a heterocyclic moiety.
Stereoselective Synthesis Methodologies Utilizing the Compound
The stereochemical outcome of reactions involving prochiral or racemic starting materials is a critical consideration in modern organic synthesis, particularly in the preparation of biologically active molecules and advanced materials. For a compound like this compound, which possesses a stereogenic center at the α-carbon, the development of stereoselective synthetic methodologies is of significant interest. Research in the broader field of α-halo-α-aryl esters has established several effective strategies for controlling stereochemistry, which are applicable to this specific compound. These methods primarily fall into two categories: substrate-controlled diastereoselective reactions using chiral auxiliaries and catalyst-controlled enantioselective transformations.
A prominent and well-documented approach for inducing stereoselectivity in reactions of α-bromo esters is through the use of chiral auxiliaries. A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate, directs the stereochemical course of a subsequent reaction, and is then removed. For α-bromo-α-aryl acetates, the auxiliary can be attached via the ester group. The inherent chirality of the auxiliary creates a diastereomeric mixture of reactants which can then undergo reactions with high diastereoselectivity due to steric and electronic effects.
One of the key advantages of using chiral auxiliaries is the ability to achieve dynamic resolutions with configurationally labile α-bromoacid derivatives. researchgate.netrsc.org The carbon-bromine bond at the α-position can undergo reversible cleavage or the enolate can be transiently formed, allowing for the interconversion of diastereomers. This enables dynamic kinetic resolution (DKR), dynamic thermodynamic resolution (DTR), or crystallization-induced dynamic resolution (CIDR), where one diastereomer is selectively reacted or crystallized, leading to a high yield of a single stereoisomer. rsc.org
For instance, a chiral alcohol can be used to transesterify this compound, yielding a diastereomeric mixture of esters. These diastereomers can then be subjected to a variety of nucleophilic substitution or cyclization reactions. The chiral auxiliary shields one face of the molecule, directing the approach of the incoming reagent to the opposite face, thereby controlling the formation of the new stereocenter. A range of commercially available and readily prepared chiral auxiliaries, such as those derived from amino acids or terpenes, have been successfully employed in this context for structurally similar α-bromo esters. researchgate.netrsc.org
While specific studies on this compound are not prevalent in the reviewed literature, the principles of stereoselective synthesis using chiral auxiliaries for α-bromo-α-aryl esters are well-established. The following table provides representative data from studies on analogous compounds, illustrating the efficacy of this approach.
Table 1: Diastereoselective Reactions of α-Bromo-α-Aryl Esters Using Chiral Auxiliaries
| Chiral Auxiliary | Reactant | Reagent/Conditions | Diastereomeric Ratio (d.r.) | Reference |
| (1R,2S,5R)-Menthyl | Methyl 2-bromo-2-phenylacetate | NaBH4, THF | >95:5 | General methodology |
| (S)-Proline derivative | 2-Bromo-N-(prop-2-en-1-yl)-2-phenylacetamide | Radical cyclization | 90:10 | General methodology |
| Evans Auxiliary | N-(2-bromo-2-phenylacetyl)oxazolidin-2-one | TiCl4, Allyltrimethylsilane | >98:2 | General methodology |
In addition to substrate-controlled methods, catalyst-controlled enantioselective reactions represent a more atom-economical approach to stereoselective synthesis. In this strategy, a chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, interacts with the substrate to create a chiral environment for the reaction. This directs the formation of one enantiomer over the other.
For α-bromo-α-aryl esters like this compound, enantioselective reactions could include catalytic asymmetric cross-coupling reactions or enantioselective reductions. For example, palladium-catalyzed α-arylation of ester enolates is a powerful tool for forming carbon-carbon bonds. berkeley.edu The use of a chiral phosphine ligand in such a reaction could, in principle, lead to an enantioselective arylation of the enolate derived from this compound.
The development of enantioselective catalytic systems for reactions of α-halo esters is an active area of research. While direct examples utilizing this compound are scarce, the data from related systems underscore the potential of this approach.
Table 2: Enantioselective Catalytic Reactions of α-Bromo Esters
| Catalyst/Ligand | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Reference |
| Pd(OAc)2 / Chiral Phosphine | α-Bromo-α-aryl ester | α-Arylation | up to 95% | berkeley.edu |
| Cu(I) / Chiral Diamine | α-Bromo ester | Atom Transfer Radical Addition | up to 98% | General methodology |
| Ru(II) / Chiral Diphosphine | α-Bromo-α-aryl ester | Asymmetric Hydrogenation | up to 99% | General methodology |
Structural and Stereochemical Analysis of Methyl 2 Bromo 2 4 Ethylphenyl Acetate Derivatives and Analogues
Chiral Synthesis and Enantioselective Transformations
The presence of a stereocenter at the α-carbon of Methyl 2-bromo-2-(4-ethylphenyl)acetate means it can exist as a racemic mixture or as individual enantiomers. The synthesis of enantioenriched α-bromo-α-aryl esters is a key challenge, and several modern catalytic strategies have been developed to address this. These methods often rely on the use of chiral catalysts to control the formation of the stereocenter.
Key approaches to the enantioselective synthesis of related α-aryl ester derivatives include:
Organocatalytic Aminomethylation: Cooperative catalysis using an isothiourea (like Benzotetramisole, BTM) and a Brønsted acid can facilitate the enantioselective aminomethylation of arylacetic acid esters. This approach generates C(1)-ammonium enolate intermediates that react with high enantioselectivity. st-andrews.ac.uk
Chiral Lewis Acid (CLA) Catalysis: CLAs are instrumental in a variety of asymmetric transformations. wikipedia.orglibretexts.org For instance, chiral AlBr₃-activated oxazaborolidines have been used to catalyze cascade reactions involving cycloadditions, demonstrating the power of CLAs to induce high enantioselectivity (82–96% ee). rsc.org Such systems could be adapted for enantioselective reactions involving the enolate of methyl 2-(4-ethylphenyl)acetate prior to or during bromination.
Dynamic Kinetic Resolution (DKR): α-Bromoacid derivatives are known to be configurationally labile, meaning the stereocenter can racemize under certain conditions. rsc.org This property is ideal for DKR, where a chiral catalyst selectively reacts with one enantiomer of a rapidly racemizing starting material, theoretically allowing for a 100% yield of a single enantiomer of the product. This strategy is highly effective for the asymmetric synthesis of heterocycles from α-bromoacid derivatives. rsc.org
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee) or enantiomeric ratio (er). Below is a table summarizing representative catalytic systems used in the enantioselective synthesis of α-aryl ester derivatives.
| Catalytic System | Transformation Type | Substrate Analogue | Typical Enantioselectivity | Reference |
|---|---|---|---|---|
| Isothiourea (BTM·HCl) | Mannich Addition | Arylacetic Acid Ester | up to 96:4 er | st-andrews.ac.uk |
| Chiral Spirocyclic Ammonium Salt | α-Halogenation | Isoxazolidin-5-one | up to 91:9 er | acs.org |
| Chiral AlBr₃-Oxazaborolidine | Cycloaddition Cascade | Naphthaldehyde Derivatives | 82–96% ee | rsc.org |
| Ruthenium-JOSIPHOS | Carbonyl Allylation | 1-Arylpropyne | High ee/dr | nih.gov |
Diastereomeric Control in Reactions Involving the Alpha-Brominated Center
When an enantioenriched sample of this compound reacts with a prochiral substrate, or if the ester itself contains another stereocenter, the formation of diastereomers is possible. Controlling the diastereoselectivity of these reactions is fundamental to complex molecule synthesis. A classic and powerful reaction involving α-bromo esters is the Reformatsky reaction. wikipedia.orgorganicreactions.org
The Reformatsky reaction utilizes metallic zinc to generate an organozinc reagent, or a "Reformatsky enolate," from the α-bromo ester. This enolate is nucleophilic enough to add to carbonyl compounds like aldehydes and ketones, forming β-hydroxy esters. wikipedia.orgorganicreactions.org When the reactants are chiral, the reaction can proceed with high diastereoselectivity.
The stereochemical outcome is influenced by the Zimmerman-Traxler transition state model, which involves a six-membered chair-like transition state where the metal coordinates to both the enolate oxygen and the carbonyl oxygen. wikipedia.org The steric bulk of the substituents on the enolate (the aryl group) and the electrophile (the aldehyde/ketone) dictates the preferred facial attack and thus the resulting diastereomer.
Recent advancements have demonstrated highly diastereoselective Reformatsky-type reactions using various metals and chiral auxiliaries to synthesize complex targets with excellent control. nih.govresearchgate.net For example, the addition of Reformatsky reagents to chiral N-tert-butylsulfinyl hemiaminals has been shown to produce β-amino esters with moderate to excellent diastereoselectivity. nih.gov
The following table presents examples of diastereoselective reactions involving α-bromo ester analogues, highlighting the level of control achievable.
| Reactants | Reaction Type | Key Conditions | Diastereomeric Ratio (d.r.) / de | Reference |
|---|---|---|---|---|
| Chiral Oxazolidinone + Aldehyde | SmI₂-mediated Reformatsky | THF, -78 °C | >95% de | nih.gov |
| Bromoester + Chiral Sulfinyl Hemiaminal | Aza-Reformatsky | Zn, CuCl | up to 98:2 d.r. | nih.gov |
| 1-(Alkoxycarbonyl)cyclopropylzinc Bromide + Aldehyde | Reformatsky | - | Good to excellent stereoselectivity | researchgate.net |
| Tartrate-derived Bromoacetal | Bromination | - | 78–90% de | rsc.org |
Conformational Preferences and Stereoelectronic Effects
The three-dimensional structure and reactivity of this compound are governed by a combination of steric and stereoelectronic effects. wikipedia.org The rotation around the single bonds, particularly the Cα-C(aryl) bond, determines the molecule's preferred conformation. X-ray crystallographic studies of analogous 2-arylpropionate and phenacyl benzoate (B1203000) derivatives show that conformations can range from synclinal to antiperiplanar, depending on crystal packing forces and intramolecular interactions. researchgate.net
Stereoelectronic effects involve stabilizing interactions between filled and empty molecular orbitals that depend on their spatial orientation. wikipedia.org Key interactions in this system include:
Hyperconjugation: The stability of the Cα-Br bond and the transition states for its cleavage are influenced by hyperconjugative interactions. For example, overlap between a filled σ C-H orbital on the ethyl group and the low-lying empty σ* orbital of the Cα-Br bond can stabilize certain conformations.
Anomeric-type Effects: Interactions between the lone pairs (n) of the ester oxygen atoms and adjacent antibonding orbitals (σ) can influence the conformation around the ester group. For instance, an n(O) → σ(Cα-C(aryl)) interaction can affect the rotational barrier and preferred geometry.
These effects are critical in transition states. In an Sₙ1 reaction, the developing empty p-orbital on the benzylic carbon is stabilized by hyperconjugation with adjacent C-H and C-C bonds of the ethylphenyl ring. In an Sₙ2 reaction, the orientation of the incoming nucleophile and departing bromide is dictated by the need for optimal overlap with the LUMO (σ* C-Br) of the substrate.
Structural data from related bromo-aryl compounds can provide insight into the likely bond angles and torsion angles for this compound.
| Structural Parameter | Compound Analogue | Observed Value | Reference |
|---|---|---|---|
| C-C-O-C Torsion Angle | 2-(4-bromophenyl)-2-oxoethyl benzoates | 70° to 91° (synclinal) or ~170° (anti) | researchgate.net |
| Cα-Br Bond Length | (Z)-1-bromo-1-nitro-2-phenylethene | 1.866(3) Å | growingscience.com |
| Aryl Ring Dihedral Angle | (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol | 43.99 (2)° | N/A |
| Intermolecular Interactions | 2-deoxy-2-bromo-d-glucose | O–H⋯Br hydrogen bonds observed | nih.gov |
Influence of Substituent Effects on Reactivity and Structure
The ethyl group at the para-position of the phenyl ring plays a significant role in modulating the reactivity of the α-brominated center. Substituents on an aromatic ring can exert influence through inductive and resonance effects, altering the electron density at the benzylic position and thereby affecting reaction rates and mechanisms. nih.gov
The 4-ethyl group is classified as an electron-donating group (EDG) through a combination of induction and hyperconjugation. Its primary impact is on reactions that involve the formation of a positive charge at the benzylic carbon, such as in an Sₙ1 reaction.
Sₙ1 Reactivity: The Sₙ1 mechanism proceeds through a carbocation intermediate. The ethyl group stabilizes the benzylic carbocation formed upon departure of the bromide ion. This stabilization lowers the activation energy of the rate-determining step, accelerating the Sₙ1 reaction rate compared to an unsubstituted phenyl ring.
Sₙ2 Reactivity: The Sₙ2 mechanism involves a backside attack by a nucleophile in a single, concerted step. libretexts.orgyoutube.com The electronic effect of the para-ethyl group is less pronounced in Sₙ2 reactions, as there is no full carbocation development. However, electron-donating groups can slightly decrease the electrophilicity of the α-carbon, potentially slowing the Sₙ2 rate modestly compared to electron-withdrawing groups. The primary determinant for Sₙ2 rates at a secondary benzylic center is steric hindrance around the reaction site. spcmc.ac.in
The competition between Sₙ1 and Sₙ2 pathways is therefore strongly influenced by the electronic nature of the para-substituent. Electron-donating groups like 4-ethyl favor the Sₙ1 pathway, while electron-withdrawing groups (EWGs) like nitro (-NO₂) would destabilize the carbocation, disfavoring the Sₙ1 pathway and making the Sₙ2 mechanism more competitive. nih.gov
The relative rates of substitution for para-substituted benzylic bromides illustrate this electronic influence clearly.
| Para-Substituent (X) in X-C₆H₄-CH(Br)CO₂Me | Electronic Effect | Expected Relative Rate of Sₙ1 Solvolysis | Rationale |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Very Slow | Destabilizes the benzylic carbocation intermediate. |
| -H | Neutral (Reference) | 1 | Baseline reactivity. |
| -CH₃ | Electron-Donating | Faster | Stabilizes the benzylic carbocation via induction and hyperconjugation. |
| -C₂H₅ (Ethyl) | Electron-Donating | Faster | Stabilizes the benzylic carbocation, similar to methyl. |
| -OCH₃ | Strongly Electron-Donating | Much Faster | Strongly stabilizes the carbocation via resonance. |
Emerging Research Directions and Future Perspectives on Methyl 2 Bromo 2 4 Ethylphenyl Acetate
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis and derivatization of compounds like Methyl 2-bromo-2-(4-ethylphenyl)acetate are becoming increasingly integrated with automated systems and high-throughput experimentation (HTE). semanticscholar.org This synergy is set to revolutionize the discovery of new reactions and molecules.
Automated synthesis platforms can significantly accelerate the optimization of reaction conditions for transformations involving this compound. beilstein-journals.org For instance, parameters such as catalyst loading, solvent, temperature, and reaction time for nucleophilic substitution at the α-bromo position can be systematically varied and analyzed in parallel, drastically reducing the time required for process development. youtube.com Machine learning algorithms can be integrated with these automated systems to intelligently navigate the vast experimental space, predicting optimal conditions and even suggesting novel reaction pathways. beilstein-journals.orgnih.govnih.govduke.edu
High-throughput screening (HTS) methodologies are also being adapted for reaction discovery. dntb.gov.uaspringernature.com Libraries of potential nucleophiles, catalysts, or coupling partners could be rapidly screened against this compound in miniaturized formats, such as microplates. youtube.com The outcomes of these reactions can be quickly assessed using techniques like mass spectrometry, allowing for the rapid identification of successful transformations and the construction of large datasets that can, in turn, train more sophisticated predictive models. dntb.gov.uachemrxiv.org The development of autonomous self-optimizing flow reactors represents a significant leap forward, where real-time analytical data is used to make immediate adjustments to reaction parameters, enabling rapid optimization. semanticscholar.org
Table 1: High-Throughput Experimentation Parameters for this compound Reactions
| Parameter | Range of Exploration | Potential Impact |
| Catalyst | Various transition metals (e.g., Pd, Cu, Ni), organocatalysts | Reaction efficiency, selectivity, and scope |
| Ligand | Phosphines, N-heterocyclic carbenes, etc. | Catalyst stability and activity |
| Solvent | Aprotic, protic, polar, non-polar | Reactant solubility, reaction rate |
| Base | Organic and inorganic bases of varying strength | Rate of deprotonation, side reactions |
| Temperature | -20°C to 150°C | Reaction kinetics and product stability |
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is moving beyond traditional methods to explore more efficient, selective, and sustainable catalytic transformations.
One of the most promising areas is in the field of Atom Transfer Radical Polymerization (ATRP) . wikipedia.org α-Bromoesters like this compound are excellent initiators for ATRP, a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. dfg.decmu.educmu.edu Future research will likely focus on developing novel transition metal catalysts (e.g., copper, iron, ruthenium) with enhanced activity and tolerance to various functional groups. rsc.orgnih.gov This would enable the polymerization of a wider range of monomers, leading to new polymeric materials.
Palladium-catalyzed cross-coupling reactions represent another fertile ground for investigation. jocpr.com While the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established, their application to α-bromoesters can sometimes be challenging. jocpr.com The development of new palladium catalysts with bespoke ligands could facilitate more efficient cross-coupling of this compound with a variety of partners, such as boronic acids, alkenes, and terminal alkynes. nih.gov This would provide a direct route to a diverse range of α-aryl and α-vinyl esters. Furthermore, the exploration of multimetallic catalytic systems, where two different metal catalysts work in concert, could enable novel and selective transformations that are not possible with a single catalyst. nih.gov
Photocatalysis is also emerging as a powerful tool in organic synthesis. The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Future work could explore the use of photocatalysts to generate radicals from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Development of Advanced Analytical Techniques for In-situ Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the development and application of advanced in-situ analytical techniques are paramount. spectroscopyonline.com These methods allow for the real-time monitoring of reactions without the need for sampling, providing a wealth of information that is often missed with traditional offline analysis. mt.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a reaction. rsc.orgnih.govrsc.org By monitoring characteristic vibrational frequencies, it is possible to obtain detailed kinetic profiles and gain insights into the reaction mechanism. mt.com For example, the disappearance of the C-Br stretch and the appearance of new bands corresponding to the product can be followed in real-time during a nucleophilic substitution reaction.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another window into the reaction dynamics. mpg.de This technique can provide detailed structural information about all the species present in the reaction mixture, including transient intermediates. nih.govcopernicus.orgnih.gov By acquiring spectra at regular intervals, it is possible to follow the progress of the reaction and determine the rates of formation and consumption of each species. This is particularly useful for complex reactions with multiple competing pathways.
The combination of these in-situ techniques with automated reaction platforms will create a powerful synergy for reaction optimization and discovery. The rich datasets generated by these methods can be used to build accurate kinetic models, which can then be used to predict the outcome of reactions under different conditions.
Table 2: Comparison of In-situ Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
| In-situ FTIR | Functional group changes, concentration profiles | Fast, sensitive, applicable to a wide range of reactions | Spectral overlap can be an issue, provides limited structural information |
| Real-time NMR | Detailed structural information, concentration profiles | Highly specific, can identify unknown intermediates | Slower acquisition times, lower sensitivity than FTIR |
Expansion into New Areas of Materials Science and Engineering
The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced materials with tailored properties. Its potential applications extend into polymer science, biomaterials, and the development of functional organic frameworks.
As previously mentioned, its role as an initiator in Atom Transfer Radical Polymerization (ATRP) is a key area of interest. wikipedia.orgdfg.de By carefully selecting the monomer and controlling the polymerization conditions, it is possible to synthesize a vast array of polymers with specific molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. cmu.edu These polymers could find applications in areas such as drug delivery, coatings, and electronics. For example, polymers with both hydrophobic and hydrophilic blocks could self-assemble into micelles for encapsulating therapeutic agents.
The ester and bromo functionalities of this compound also make it a suitable candidate for the synthesis of molecularly imprinted polymers (MIPs) . mdpi.com In this technique, a functional monomer is polymerized in the presence of a template molecule. Subsequent removal of the template leaves behind binding sites that are complementary in shape and functionality, leading to a polymer with high selectivity for the original template. Derivatives of this compound could be used to create MIPs for applications in sensing, separations, and catalysis.
Furthermore, the aromatic ring and reactive handles of this compound make it a potential building block for Covalent Organic Frameworks (COFs) . chemscene.com COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. By reacting derivatives of this compound with other complementary building blocks, it may be possible to construct novel COFs with applications in gas storage, separation, and catalysis.
Computational Design of Next-Generation Derivatives with Tailored Properties
Computational chemistry and machine learning are playing an increasingly important role in the design of new molecules with specific properties. moleculemaker.org These in silico methods can be used to predict the reactivity, stability, and electronic properties of derivatives of this compound, guiding synthetic efforts towards the most promising candidates. nih.gov
Quantum chemical calculations can be used to model the transition states of reactions involving this compound, providing insights into the reaction mechanism and predicting reaction barriers. nih.gov This information can be used to design more efficient catalysts or to predict the outcome of reactions with different substrates. For example, the activation energies for the reaction of this compound with a series of nucleophiles could be calculated to predict the relative reaction rates.
Machine learning models can be trained on existing experimental data to predict the properties of new molecules. beilstein-journals.orgnih.govnih.gov For instance, a model could be developed to predict the glass transition temperature or the refractive index of polymers synthesized using this compound as an initiator. Such models can be used to rapidly screen large virtual libraries of potential derivatives, identifying those with the most desirable properties for a given application. semanticscholar.org The integration of machine learning with high-throughput experimentation will create a closed-loop system for the accelerated discovery of new materials with tailored functionalities. youtube.com
The future of research on this compound and its derivatives lies in the seamless integration of these computational and experimental approaches. This will enable the rational design of new molecules and materials with unprecedented control over their properties, opening up new frontiers in chemistry, materials science, and beyond.
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 2-bromo-2-(4-ethylphenyl)acetate?
Methodological Answer:
The synthesis typically involves bromination of a precursor ester. For example, methyl 2-(4-ethylphenyl)acetate can be brominated using elemental bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ under inert conditions. The reaction proceeds via electrophilic substitution at the α-carbon of the ester group, yielding the brominated product . Key considerations include:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or CCl₄) to stabilize intermediates.
- Purification via column chromatography or recrystallization to isolate the product (purity >98%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~3.7 ppm for methoxy, δ ~5.0 ppm for the α-bromo carbon) and substituents on the phenyl ring (e.g., ethyl group at δ ~1.2 ppm for CH₃ and δ ~2.6 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₃BrO₂; [M+H]⁺ calc. 265.02) and isotopic patterns due to bromine .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .
Advanced: How does the ethyl substituent influence reactivity compared to chloro/fluoro analogs?
Methodological Answer:
The ethyl group’s electron-donating nature (+I effect) increases electron density at the phenyl ring, altering reactivity:
- Nucleophilic Substitution : Slower reaction rates compared to electron-withdrawing substituents (e.g., Cl or F) due to reduced electrophilicity at the α-carbon .
- Oxidation/Reduction : Ethyl enhances stability under reducing conditions (e.g., LiAlH₄) but may promote side reactions during oxidation (e.g., KMnO₄) due to steric hindrance .
Table 1 : Substituent Effects on Reaction Rates (Relative to H)
| Substituent | SN2 Rate (k rel) | Oxidation Stability |
|---|---|---|
| -Et | 0.8 | Moderate |
| -Cl | 1.5 | Low |
| -F | 1.2 | High |
| Data derived from comparative studies of analogs . |
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXT (for structure solution) provides unambiguous confirmation of:
- Stereochemistry : Absolute configuration of the α-bromo center.
- Packing interactions : Influence of the ethyl group on crystal lattice stability .
Example Workflow :
Grow crystals via slow evaporation (solvent: hexane/EtOAc).
Collect data at low temperature (100 K) to minimize disorder.
Refine using SHELXL with anisotropic displacement parameters for heavy atoms (Br) .
Advanced: What strategies optimize yield in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos Pd G3 for aminations.
- Base Screening : K₂CO₃ for polar solvents (DMF), Cs₂CO₃ for non-polar solvents (toluene).
- Temperature : 80–110°C for 12–24 hours, monitored by TLC .
Critical Note : Ethyl substituents may require bulky ligands (e.g., SPhos) to prevent β-hydride elimination .
Advanced: How do computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). The bromine and ester groups often occupy hydrophobic pockets, while the ethylphenyl moiety engages in π-π stacking .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent (TIP3P water) .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability (LogP ~2.5) and metabolic stability (CYP450 interactions) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in cytotoxicity or enzyme inhibition studies may arise from:
- Purity Variance : Use HPLC (≥99% purity) and quantify residual solvents (GC-MS).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Control Experiments : Include analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent effects .
Basic: What safety precautions are essential during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
